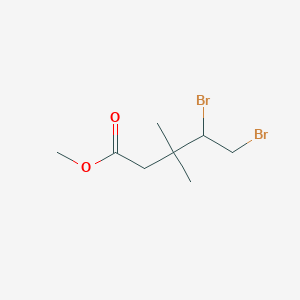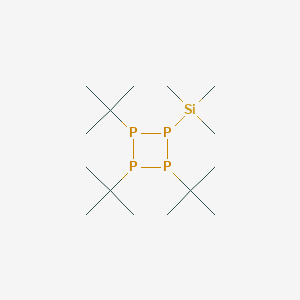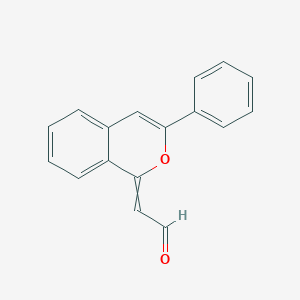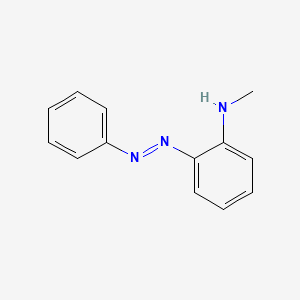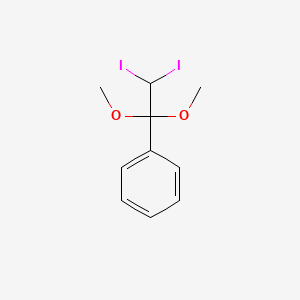
(1-Nitrooctane-1-sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Nitrooctane-1-sulfonyl)benzene is an organic compound that features both nitro and sulfonyl functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Nitrooctane-1-sulfonyl)benzene typically involves the nitration and sulfonation of benzene derivatives. The nitration process introduces a nitro group (NO2) to the benzene ring, while the sulfonation process adds a sulfonyl group (SO3H). These reactions are examples of electrophilic aromatic substitution .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by the addition of sulfur trioxide for sulfonation. The reaction conditions are carefully controlled to ensure the desired substitution pattern on the benzene ring .
Chemical Reactions Analysis
Types of Reactions: (1-Nitrooctane-1-sulfonyl)benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfonic acid.
Substitution: The compound can participate in further electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorine (Cl2) in the presence of a Lewis acid catalyst (e.g., FeCl3) are commonly used.
Major Products:
Oxidation: Amino derivatives of the compound.
Reduction: Sulfonic acid derivatives.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
(1-Nitrooctane-1-sulfonyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of pharmaceuticals and biologically active compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, detergents, and other industrial chemicals
Mechanism of Action
The mechanism of action of (1-Nitrooctane-1-sulfonyl)benzene involves its interaction with molecular targets through its nitro and sulfonyl groups. These functional groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The nitro group is an electron-withdrawing group, which can deactivate the benzene ring towards electrophilic substitution, while the sulfonyl group can act as a directing group in substitution reactions .
Comparison with Similar Compounds
Nitrobenzene: Contains only a nitro group attached to the benzene ring.
Benzenesulfonic acid: Contains only a sulfonyl group attached to the benzene ring.
Nitrotoluene: Contains a nitro group and a methyl group attached to the benzene ring
Uniqueness: (1-Nitrooctane-1-sulfonyl)benzene is unique due to the presence of both nitro and sulfonyl groups on the same benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
74737-92-1 |
|---|---|
Molecular Formula |
C14H21NO4S |
Molecular Weight |
299.39 g/mol |
IUPAC Name |
1-nitrooctylsulfonylbenzene |
InChI |
InChI=1S/C14H21NO4S/c1-2-3-4-5-9-12-14(15(16)17)20(18,19)13-10-7-6-8-11-13/h6-8,10-11,14H,2-5,9,12H2,1H3 |
InChI Key |
MTEJQYDZTDFLOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC([N+](=O)[O-])S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


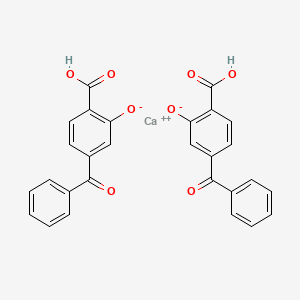
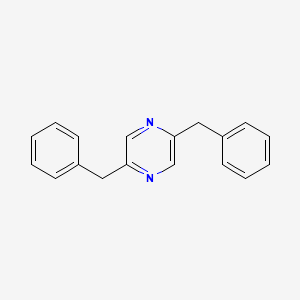
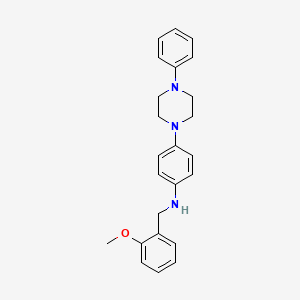


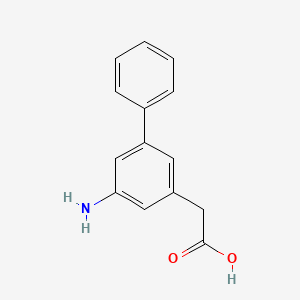
![4,4'-[Disulfanediylbis(methylene)]bis(5-methyl-1H-imidazole)](/img/structure/B14442462.png)
